molecular formula C14H12O5 B14479102 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione CAS No. 67074-99-1

3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione

Cat. No.: B14479102
CAS No.: 67074-99-1
M. Wt: 260.24 g/mol
InChI Key: AHBYOJCRDBCJAS-UHFFFAOYSA-N
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Description

3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyran ring fused with a methoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione typically involves the condensation of 3-acetyl-4-hydroxycoumarin with an appropriate aromatic aldehyde. One common method includes the use of piperidine as a catalyst in a chloroform solvent. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the desired pyran-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal cell wall synthesis, leading to antifungal activity . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.

    7-Methoxycoumarin: Known for its fluorescent properties and used in biochemical assays.

    Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and antioxidant activities.

Uniqueness

3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is unique due to its specific structural features, such as the acetyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

CAS No.

67074-99-1

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

3-acetyl-4-(4-methoxyphenyl)-3H-pyran-2,6-dione

InChI

InChI=1S/C14H12O5/c1-8(15)13-11(7-12(16)19-14(13)17)9-3-5-10(18-2)6-4-9/h3-7,13H,1-2H3

InChI Key

AHBYOJCRDBCJAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=CC(=O)OC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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